Diacetural
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Overview
Description
Diacetural is a chemical compound known for its unique properties and applications in various fields. It is an α-dicarbonyl compound, which means it contains two carbonyl groups (C=O) on adjacent carbon atoms. This structural feature makes it highly reactive and useful in different chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetural can be synthesized through several methods. One common approach involves the oxidative decarboxylation of α-acetolactate, an intermediate in the valine biosynthesis pathway . This reaction typically occurs under nonenzymatic conditions and requires specific catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, this compound is often produced during fermentation processes, such as brewing. The compound is formed extracellularly by brewer’s yeast during fermentation . The production process involves careful control of fermentation conditions, including temperature, pH, and nutrient availability, to optimize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Diacetural undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form other compounds, such as acetic acid.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in substitution reactions, where one of its carbonyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield acetic acid, while reduction can produce alcohols.
Scientific Research Applications
Diacetural has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of diacetural involves its interaction with various molecular targets and pathways. In biological systems, this compound can react with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs). These reactions can affect cellular functions and contribute to various physiological processes.
Comparison with Similar Compounds
Diacetural is similar to other α-dicarbonyl compounds, such as methylglyoxal and glyoxal. it has unique properties that distinguish it from these compounds. For example, this compound is known for its distinct flavor profile, making it valuable in the food and beverage industry . Additionally, its reactivity and ability to form AGEs make it a subject of interest in medical research.
List of Similar Compounds
- Methylglyoxal
- Glyoxal
- Pentane-2,3-dione
These compounds share similar structural features but differ in their specific chemical properties and applications.
Properties
CAS No. |
13988-20-0 |
---|---|
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
N-(5-chloro-1,3-benzoxazol-2-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2O2/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,1H3,(H,11,12,13) |
InChI Key |
KJWKUGSOUVKQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
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